![molecular formula C20H19N3O2S B2716967 2-benzylsulfanyl-3-(2-methoxyethyl)-5H-pyrimido[5,4-b]indol-4-one CAS No. 888440-54-8](/img/structure/B2716967.png)
2-benzylsulfanyl-3-(2-methoxyethyl)-5H-pyrimido[5,4-b]indol-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-benzylsulfanyl-3-(2-methoxyethyl)-5H-pyrimido[5,4-b]indol-4-one” is a complex organic molecule that contains several functional groups and rings, including a pyrimido[5,4-b]indole ring, a benzylsulfanyl group, and a methoxyethyl group .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple rings and functional groups. The pyrimido[5,4-b]indole is a fused ring system, and the benzylsulfanyl and methoxyethyl groups would add further complexity .Chemical Reactions Analysis
The reactivity of this compound would likely depend on the specific functional groups present. For example, the sulfanyl group might be involved in redox reactions, and the indole ring might undergo electrophilic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and reactivity .Wissenschaftliche Forschungsanwendungen
Inhibition of 5-Lipoxygenase-Activating Protein
One of the significant applications of similar compounds involves the inhibition of the 5-lipoxygenase-activating protein (FLAP), which plays a crucial role in leukotriene synthesis. Leukotrienes are lipid mediators involved in various inflammatory and allergic responses. For example, Hutchinson et al. (2009) described a compound with potent and selective inhibition of FLAP, leading to reduced leukotriene synthesis and efficacy in a murine model of allergen-induced asthma. This research highlights the potential therapeutic applications of such compounds in treating inflammatory diseases and asthma (Hutchinson et al., 2009).
Antitumor Activity
Another area of application is in antitumor activity. Nguyen et al. (1990) explored compounds leading to the synthesis of derivatives with significant antitumor activity. These compounds were tested in vitro (leukemic and solid tumor cells) and in vivo on various experimental tumor models, demonstrating a promising new class of antineoplastic agents (Nguyen et al., 1990).
Fluorescence Properties for Bioimaging
Compounds with solid-state fluorescence properties are crucial in bioimaging and diagnostic applications. Yokota et al. (2012) synthesized new fluorescent compounds showing strong solid-state fluorescence. Such properties are valuable in developing imaging agents for biological research (Yokota et al., 2012).
Synthesis and Chemical Transformations
The chemical synthesis and transformations of related compounds offer insights into their versatility and applications in developing new pharmaceuticals. Borovik et al. (2006) detailed the synthesis of 2-thio derivatives of pyrimidoindole, demonstrating the chemical diversity and potential for further pharmaceutical development (Borovik et al., 2006).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-benzylsulfanyl-3-(2-methoxyethyl)-5H-pyrimido[5,4-b]indol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2S/c1-25-12-11-23-19(24)18-17(15-9-5-6-10-16(15)21-18)22-20(23)26-13-14-7-3-2-4-8-14/h2-10,21H,11-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYVUEVQDFFPUGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)C2=C(C3=CC=CC=C3N2)N=C1SCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(4-ethoxyphenyl)-2-((8-oxo-7-(4-(4-phenylpiperazine-1-carbonyl)benzyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio)acetamide](/img/structure/B2716886.png)

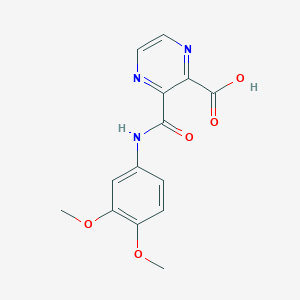

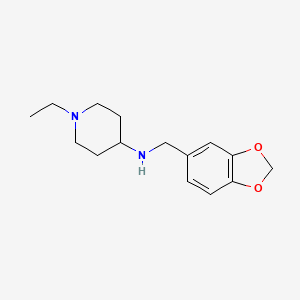

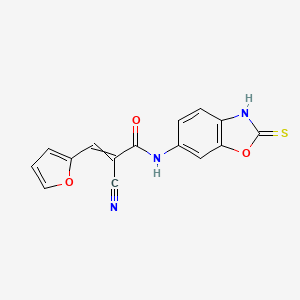
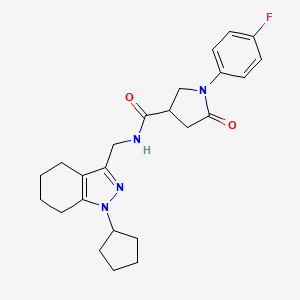
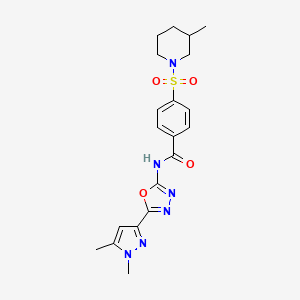
![1-[(4Ar,7aS)-2,2-dimethyl-4a,5,7,7a-tetrahydro-3H-furo[3,4-b][1,4]oxazin-4-yl]prop-2-en-1-one](/img/structure/B2716902.png)
![5-bromo-N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)furan-2-carboxamide](/img/structure/B2716903.png)

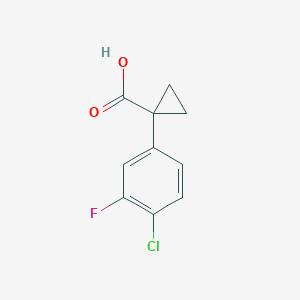
![3'-(3-Chlorophenyl)-1-[(2-methylphenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1lambda6,3]thiazolidine]-1',1',2,4'-tetrone](/img/structure/B2716907.png)
